REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.[S:10]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11]1>>[S:10]1[CH:14]=[CH:13][C:12]([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=2)=[CH:11]1
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Name
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|
Quantity
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840 mg
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Type
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reactant
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Smiles
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BrC1=NC=C(C=O)C=C1
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Name
|
|
Quantity
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867 g
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Type
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reactant
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Smiles
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S1C=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Synthesized
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Type
|
CUSTOM
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Details
|
Crude product was purified by flash chromatography on silica-gel
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Type
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ADDITION
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Details
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a mixture of hexane/ethyl acetate (8:2) as eluent
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Name
|
|
Type
|
|
Smiles
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S1C=C(C=C1)C1=NC=C(C=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |